Quinoline, 5-bromo-, 1-oxide
Overview
Description
Quinoline, 5-bromo-, 1-oxide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its wide range of applications in medicinal and industrial chemistry. The addition of a bromine atom at the 5-position and an oxide group at the 1-position modifies its chemical properties, making it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Quinoline, 5-bromo-, 1-oxide, often involves multi-step reactions. One common method is the Skraup synthesis, which involves the cyclization of aniline with glycerol in the presence of an acid and an oxidizing agent . For this compound, the bromination can be achieved by heating quinoline hydrochlorides with bromine in nitrobenzene . The oxide group can be introduced through oxidation reactions using agents like hydrogen peroxide or peracids.
Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on optimizing yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and efficient .
Chemical Reactions Analysis
Types of Reactions: Quinoline, 5-bromo-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the oxide group, converting it back to a quinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
Quinoline, 5-bromo-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 5-bromo-, 1-oxide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It can also inhibit enzymes involved in critical biological pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of applications.
Isoquinoline: A structural isomer with different chemical properties and applications.
Quinoxaline: Another nitrogen-based heterocyclic compound with similar reactivity.
Uniqueness: Quinoline, 5-bromo-, 1-oxide is unique due to the presence of both a bromine atom and an oxide group, which significantly alters its chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
5-bromo-1-oxidoquinolin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-4-1-5-9-7(8)3-2-6-11(9)12/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIMLGHWCOSFDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=[N+]2[O-])C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731856 | |
Record name | 5-Bromo-1-oxo-1lambda~5~-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
846038-45-7 | |
Record name | 5-Bromo-1-oxo-1lambda~5~-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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